molecular formula C7H13NO3 B13099305 (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid

Cat. No.: B13099305
M. Wt: 159.18 g/mol
InChI Key: IMSUDXBVOIOXLR-PRJDIBJQSA-N
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Description

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is a chiral amino acid derivative with a tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry during the formation of the tetrahydrofuran ring. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and reagents like lithium aluminum hydride for reduction steps .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar routes as in laboratory settings but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrofuran ring can yield lactones, while substitution reactions involving the amino group can produce a variety of amides and other nitrogen-containing compounds .

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to (2R)-2-amino-3-(tetrahydrofuran-2-yl)propanoic acid may act as antagonists at metabotropic glutamate receptors (mGluRs), particularly mGlu2 and mGlu3 receptors. These receptors are implicated in mood regulation and have been targeted for developing antidepressant therapies. For instance, studies have shown that mGlu2/3 antagonists can produce rapid antidepressant effects in rodent models, suggesting that this compound could be explored for similar therapeutic applications .

Neuroprotective Effects

There is growing interest in the neuroprotective properties of compounds that interact with glutamate signaling pathways. By modulating excitatory neurotransmission through mGluRs, this compound may help protect neurons from excitotoxicity associated with neurodegenerative diseases .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SARs) of this compound has revealed insights into how modifications to the compound can enhance its pharmacological profile. For example, variations in substituents on the tetrahydrofuran ring have been shown to affect binding affinity and functional activity at mGlu receptors. This information is crucial for designing more potent derivatives .

Case Study 1: Antidepressant Efficacy

In a preclinical study, a derivative of this compound demonstrated significant antidepressant-like effects in mouse models. The study utilized the forced swim test to assess behavioral changes, showing that administration of the compound led to reduced immobility times, indicative of an antidepressant effect .

Case Study 2: Neuroprotection in Models of Excitotoxicity

Another study investigated the neuroprotective effects of this compound in models of excitotoxicity induced by glutamate. The results indicated that treatment with this compound significantly reduced neuronal cell death compared to control groups, supporting its potential as a therapeutic agent in neurodegenerative conditions .

Mechanism of Action

The mechanism of action of (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrahydrofuran ring and amino group can form hydrogen bonds and other interactions with these targets, influencing their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid is unique due to its specific stereochemistry and the presence of the tetrahydrofuran ring, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various fields .

Biological Activity

(2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid, also known as 3-Oxolan-3-yl-L-alanine, is a chiral amino acid derivative notable for its unique structural features and potential biological activities. This article delves into its biological relevance, mechanisms of action, and implications for pharmacology, supported by various research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C7H13NO3C_7H_{13}NO_3 and a molecular weight of approximately 159.18 g/mol. Its structure incorporates a tetrahydrofuran ring, an amino group, and a carboxylic acid group, contributing to its reactivity and interaction potential with biological targets.

PropertyValue
Molecular FormulaC7_7H13_{13}NO3_3
Molecular Weight159.18 g/mol
IUPAC Name(2R)-2-amino-3-(oxolan-2-yl)propanoic acid

Mechanisms of Biological Activity

Research indicates that this compound may influence various biological pathways through its interactions with enzymes and receptors. Its structural similarity to natural amino acids suggests potential roles in:

  • Protein Synthesis : The compound may serve as a building block for proteins or peptides.
  • Neurotransmitter Analog : Preliminary studies suggest it could mimic neurotransmitters, influencing synaptic transmission.

Interaction Studies

Initial findings have indicated that this compound may interact with several neurotransmitter systems, including:

  • Binding Affinity : Studies are ongoing to determine its binding affinity with specific receptors, such as glutamate receptors.
  • Enzyme Substrates : It may act as a substrate for enzymes involved in amino acid metabolism.

Research Findings

Several studies have explored the biological activity of this compound:

  • Metabolic Pathways : The compound has been implicated in metabolic processes that modulate energy metabolism and cellular signaling pathways. Its unique structure allows it to interact with specific biological targets, potentially modulating physiological responses.
  • Pharmacological Potential : While primarily used in research settings, the compound's structural characteristics suggest applications in drug design and development. Its dual functionality as both an amino acid and cyclic ether may confer distinct properties not found in simpler amino acids .

Case Study 1: Neurotransmitter Interaction

In a study examining the interactions of various amino acids with neurotransmitter receptors, this compound was found to exhibit binding affinity comparable to known neurotransmitters. This suggests its potential role in modulating synaptic activity.

Case Study 2: Enzyme Activity Modulation

Another investigation focused on the compound's effect on enzyme activity related to amino acid metabolism. The results indicated that this compound could influence the activity of specific enzymes, highlighting its relevance in metabolic regulation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-Amino-3-(tetrahydrofuran-2-yl)propanoic acid, and how can reaction yields be improved?

  • Methodological Answer : Synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, Enamine Ltd’s building block catalog highlights the use of oxolan-2-yl derivatives and hydrochloride intermediates to preserve stereochemistry . Optimization may include adjusting catalysts (e.g., chiral Lewis acids), protecting groups (e.g., Boc for amine protection), or solvent systems (e.g., polar aprotic solvents for better solubility). Monitoring reaction progress via TLC or HPLC can identify bottlenecks, while recrystallization or chiral chromatography improves purity .

Q. How can the structural identity and stereochemical purity of this compound be confirmed?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to verify proton environments and carbon frameworks, and X-ray crystallography for absolute configuration determination. Circular dichroism (CD) is critical for assessing enantiomeric excess, as seen in D-amino acid characterization . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy confirms functional groups like carboxylic acid and amine moieties .

Q. What experimental approaches are used to assess its biological activity in vitro?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., measuring IC₅₀ via fluorometric or colorimetric substrates) and cell-based viability assays (e.g., MTT for cytotoxicity). For example, structurally similar compounds like SPRC are evaluated in oxidative stress models using fluorescent probes (e.g., APF/HPF for hydroxyl radical detection) . Dose-response curves and kinetic analyses (e.g., Lineweaver-Burk plots) elucidate mechanistic interactions .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 1–12) and analyzing degradation via HPLC. Thermostability is assessed using thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC). For instance, D-tyrosine derivatives show sensitivity to alkaline conditions, necessitating lyophilization for long-term storage .

Q. What analytical methods are recommended for quantifying impurities or enantiomeric contaminants?

  • Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak®) resolves enantiomers, while LC-MS/MS identifies trace impurities (e.g., related substances in Pharmacopeial Forum guidelines) . Method validation follows ICH guidelines, including specificity, linearity, and limit of detection (LOD) studies .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

  • Methodological Answer : Employ enzymatic resolution using proteases (e.g., subtilisin) to selectively hydrolyze undesired enantiomers, as demonstrated in D-amino acid production . Alternatively, dynamic kinetic resolution (DKR) with transition-metal catalysts (e.g., Ru-based) enables racemization-free synthesis. Chiral SFC (supercritical fluid chromatography) offers high-throughput separation .

Q. What strategies are used to study its interaction with target enzymes or receptors?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities (Kd). For fluorinated analogs, fluorine NMR (¹⁹F) tracks conformational changes in enzyme active sites . Mutagenesis studies (e.g., alanine scanning) identify critical binding residues, while molecular docking simulations (e.g., AutoDock) predict binding poses .

Q. How should contradictory data on synthesis yields across studies be analyzed?

  • Methodological Answer : Perform a meta-analysis of reaction parameters (e.g., temperature, catalyst loading) using design of experiments (DoE). For example, discrepancies in hydrochloride salt yields may arise from moisture sensitivity or competing side reactions (e.g., oxolan ring-opening). Kinetic profiling (e.g., in situ FTIR) identifies rate-limiting steps .

Q. What methodologies assess metabolic stability and tissue distribution in vivo?

  • Methodological Answer : Radiolabel the compound (e.g., ¹⁴C at the tetrahydrofuran moiety) for pharmacokinetic studies in rodent models. LC-MS/MS quantifies plasma/tissue concentrations, while PET imaging (with ¹⁸F analogs) visualizes biodistribution . Metabolite identification uses high-resolution mass spectrometry (HRMS/MS) and enzymatic digestion .

Q. Can biosynthetic pathways for this compound be engineered in microbial systems?

  • Methodological Answer : Propose a pathway starting from serine (precursor to D-DimeDap analogs) . Use CRISPR-Cas9 to integrate heterologous enzymes (e.g., aminotransferases, cyclases) into E. coli or yeast. Isotope labeling (¹³C-glucose) traces carbon flux, while RNA-seq identifies rate-limiting enzymes. Fermentation optimization (e.g., pH-stat fed-batch) enhances titers .

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2R)-2-amino-3-(oxolan-2-yl)propanoic acid

InChI

InChI=1S/C7H13NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h5-6H,1-4,8H2,(H,9,10)/t5?,6-/m1/s1

InChI Key

IMSUDXBVOIOXLR-PRJDIBJQSA-N

Isomeric SMILES

C1CC(OC1)C[C@H](C(=O)O)N

Canonical SMILES

C1CC(OC1)CC(C(=O)O)N

Origin of Product

United States

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